5-Fluoro-2-methylbenzenesulfonamide

概要

説明

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds often involves specific substituent effects, such as the introduction of a fluorine atom which can enhance selectivity and potency for certain biological targets. For instance, Hashimoto et al. (2002) describe the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, where the introduction of fluorine atoms at specific positions preserved COX-2 potency and increased selectivity (Hashimoto et al., 2002). Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor in the synthesis of certain pesticides, which showcases the intricate steps involved in incorporating fluorine atoms into the benzenesulfonamide framework (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those with fluorine substitutions, has been extensively studied to understand their interaction patterns and conformational preferences. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative were investigated to analyze the packing patterns and intermolecular interactions, highlighting the role of the sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors (P. A. Suchetan et al., 2015).

Chemical Reactions and Properties

Fluorinated benzenesulfonamides participate in various chemical reactions, demonstrating unique reactivities due to the presence of fluorine. For instance, N-fluorobenzenesulfonimide has been used as an effective Ag(I)-catalyst attenuator in cycloisomerization reactions, showing the nuanced ways in which fluorine affects reaction mechanisms and outcomes (Yadong Pang et al., 2019).

科学的研究の応用

Application 1: Synthesis of Active Pharmaceutical Ingredients (APIs)

- Scientific Field: Pharmaceutical Chemistry

- Summary of the Application: 5-Fluoro-2-nitrobenzotrifluoride, which can be synthesized from 5-Fluoro-2-methylbenzenesulfonamide, is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). In particular, it is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

- Methods of Application or Experimental Procedures: The original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors. This process is fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol .

- Results or Outcomes: The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Application 2: Synthesis of Fluorinated Benzenesulfonamides

- Scientific Field: Organic Chemistry

- Summary of the Application: 5-Fluoro-2-methylbenzenesulfonamide can be used as a precursor in the synthesis of other fluorinated benzenesulfonamides . These compounds are of interest due to their potential biological activity and their use as building blocks in organic synthesis .

- Methods of Application or Experimental Procedures: The synthesis typically involves the reaction of 5-Fluoro-2-methylbenzenesulfonamide with an appropriate reagent to introduce the desired functional group .

- Results or Outcomes: The resulting fluorinated benzenesulfonamides can be used in further synthetic steps to produce a variety of complex organic molecules .

Application 3: Synthesis of Fluorinated N-Phenylbenzenesulfonamides

- Scientific Field: Medicinal Chemistry

- Summary of the Application: 4-Fluoro-2-methylbenzenesulfonamide, which can be synthesized from 5-Fluoro-2-methylbenzenesulfonamide, may be used to synthesize 4-fluoro-2-methyl-N-phenylbenzenesulfonamide and 4-fluoro-2-methyl-N-(m-tolyl)benzenesulfonamide . These compounds could have potential medicinal applications .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-Fluoro-2-methylbenzenesulfonamide with an appropriate phenyl or m-tolyl group .

- Results or Outcomes: The resulting fluorinated N-phenylbenzenesulfonamides could be used in further research to explore their potential medicinal properties .

Application 4: Synthesis of Fluorinated Benzenesulfonamides

- Scientific Field: Organic Chemistry

- Summary of the Application: 5-Fluoro-2-methylbenzenesulfonamide can be used as a precursor in the synthesis of other fluorinated benzenesulfonamides . These compounds are of interest due to their potential biological activity and their use as building blocks in organic synthesis .

- Methods of Application or Experimental Procedures: The synthesis typically involves the reaction of 5-Fluoro-2-methylbenzenesulfonamide with an appropriate reagent to introduce the desired functional group .

- Results or Outcomes: The resulting fluorinated benzenesulfonamides can be used in further synthetic steps to produce a variety of complex organic molecules .

Application 5: Synthesis of Fluorinated N-Phenylbenzenesulfonamides

- Scientific Field: Medicinal Chemistry

- Summary of the Application: 4-Fluoro-2-methylbenzenesulfonamide, which can be synthesized from 5-Fluoro-2-methylbenzenesulfonamide, may be used to synthesize 4-fluoro-2-methyl-N-phenylbenzenesulfonamide and 4-fluoro-2-methyl-N-(m-tolyl)benzenesulfonamide . These compounds could have potential medicinal applications .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-Fluoro-2-methylbenzenesulfonamide with an appropriate phenyl or m-tolyl group .

- Results or Outcomes: The resulting fluorinated N-phenylbenzenesulfonamides could be used in further research to explore their potential medicinal properties .

Safety And Hazards

特性

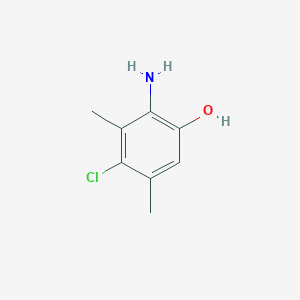

IUPAC Name |

5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUNRCAARPHIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321263 | |

| Record name | 5-fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylbenzenesulfonamide | |

CAS RN |

2339-57-3 | |

| Record name | NSC372535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)